molecular formula C9H8BNO2 B1467761 (4-(2-Cyanovinyl)phenyl)boronic acid CAS No. 1072946-14-5

(4-(2-Cyanovinyl)phenyl)boronic acid

Cat. No. B1467761
M. Wt: 172.98 g/mol
InChI Key: UDHXSADADVYMLO-OWOJBTEDSA-N
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Description

“(4-(2-Cyanovinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H8BNO2 . It has an average mass of 172.976 Da and a monoisotopic mass of 173.064804 Da . It is also known by other names such as “[4-(2-Cyanovinyl)phenyl]boronic acid”, “[4-(2-Cyanvinyl)phenyl]borsäure” in German, and “Acide [4-(2-cyanovinyl)phényl]boronique” in French .


Molecular Structure Analysis

The molecular structure of “(4-(2-Cyanovinyl)phenyl)boronic acid” includes a total of 21 bonds. There are 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

“(4-(2-Cyanovinyl)phenyl)boronic acid” has a molecular weight of 172.98 .

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Chemical Biology and Medicinal Chemistry

    • Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
    • Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .
    • This review focuses on the recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
    • The mechanism of reversible kinetics and its applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry are highlighted .
  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
    • The sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Cross-Coupling Reactions and Catalysis

    • Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions .
    • They are also used in catalysis .
  • Polymer or Optoelectronics Materials

    • Borinic acids and their chelate derivatives are used in the development of polymer or optoelectronics materials .
  • Protein Manipulation and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation, and modification .
  • Separation Technologies

    • Boronic acids are also used for electrophoresis of glycated molecules .
    • They are employed as building materials for microparticles for analytical methods .
  • Therapeutics Development

    • Boronic acids are used in the development of therapeutics .
    • They are used in various areas from therapeutics to separation technologies .
  • Interference in Signalling Pathways and Enzyme Inhibition

    • Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition .
  • Cell Delivery Systems

    • Boronic acids are used in cell delivery systems .
  • Controlled Release of Insulin

    • Boronic acids are used in polymers for the controlled release of insulin .
  • Stimuli-Responsive Biological and Material Chemistry Explorations

    • The fundamental reactivity of boronic acids with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
  • Development of Functional PBA-BODIPY Dyes

    • A series of modular and functional PBA-BODIPY dyes have been synthesized efficiently and straightforwardly .
    • They are an outstanding example of the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
  • Dynamic Covalent Chemistry (DCvC)

    • The discovery of dynamic covalent chemistry (DCvC) has led to numerous applications in multidisciplinary sciences .
    • Spontaneously reversible or quickly exchangeable reactions have been applied to the creation of structural and functional components through constitutional dynamic chemistry .
  • Development of Structural and Functional Components

    • Boronic acids have been used in the development of structural and functional components through constitutional dynamic chemistry .
  • Interference in Signalling Pathways

    • Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways .
  • Enzyme Inhibition

    • Boronic acids are used for enzyme inhibition .
  • Cell Labelling

    • Boronic acids have been used for cell labelling .
  • Electrophoresis of Glycated Molecules

    • Boronic acids are also used for electrophoresis of glycated molecules .

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to wash hands and face thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

[4-[(E)-2-cyanoethenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,12-13H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHXSADADVYMLO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=CC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Cyanovinyl)phenyl)boronic acid

CAS RN

1072946-14-5
Record name B-[4-[(1E)-2-Cyanoethenyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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